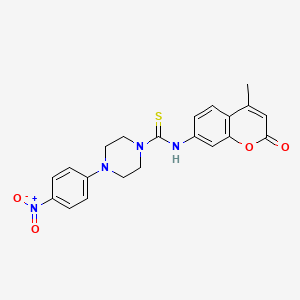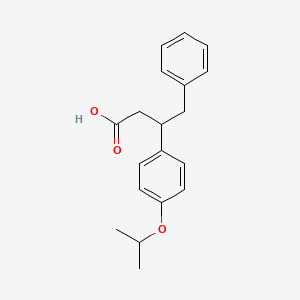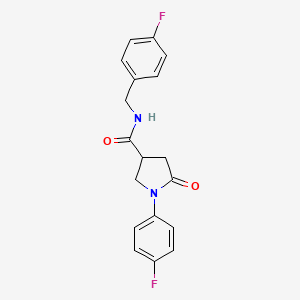![molecular formula C14H13Cl2N3O B4127720 N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4127720.png)
N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea
描述
N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea, commonly known as DCPMU, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes. The unique chemical structure and mechanism of action of DCPMU have made it a valuable tool in studying the role of PKC in various physiological and pathological conditions. In
作用机制
DCPMU inhibits the activity of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea by binding to the regulatory domain of the enzyme. This binding leads to the displacement of the activator molecule, which is required for the activation of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea. The inhibition of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea activity by DCPMU leads to the modulation of several downstream signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways.
Biochemical and Physiological Effects:
The inhibition of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea activity by DCPMU has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. DCPMU has also been shown to have cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function.
实验室实验的优点和局限性
DCPMU has several advantages as a tool for scientific research. It is a potent and specific inhibitor of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea, making it a valuable tool for studying the role of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea in various cellular processes. DCPMU is also stable and can be stored for extended periods, making it a convenient compound to work with. However, DCPMU has some limitations. It is a challenging compound to synthesize, requiring specialized equipment and expertise. DCPMU is also relatively expensive, making it a less accessible tool for some researchers.
未来方向
There are several future directions for the use of DCPMU in scientific research. One area of interest is the role of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DCPMU has been shown to have neuroprotective effects, and further studies could shed light on the mechanisms of action of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea in these diseases. Another area of interest is the use of DCPMU in combination with other drugs to enhance their efficacy. Finally, the development of new N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea inhibitors based on the structure of DCPMU could lead to the discovery of novel therapeutic targets for various diseases.
Conclusion:
DCPMU is a valuable tool in scientific research, with its unique chemical structure and mechanism of action making it a potent and specific inhibitor of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea. Its use has led to significant advances in our understanding of the role of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea in various physiological and pathological conditions. While the synthesis of DCPMU is challenging, its stability and specificity make it a valuable tool for researchers. Further studies on the biochemical and physiological effects of DCPMU could lead to the development of novel therapeutic targets for various diseases.
科学研究应用
DCPMU has been extensively used in scientific research to study the role of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea in various cellular processes. It has been shown to inhibit the activity of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea in vitro and in vivo, leading to the modulation of several signaling pathways. DCPMU has been used to study the role of N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea in cancer, inflammation, and cardiovascular diseases. It has also been used as a tool to investigate the mechanisms of action of other N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea inhibitors.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1-pyridin-4-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c1-9(10-4-6-17-7-5-10)18-14(20)19-11-2-3-12(15)13(16)8-11/h2-9H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIKCMFXPQGJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide](/img/structure/B4127658.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4127659.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B4127667.png)
![4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4127668.png)


![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-ethoxyphenol](/img/structure/B4127688.png)
![methyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4127689.png)
![methyl 2-({[(4-methyl-1-piperazinyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4127695.png)
![2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4127719.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B4127721.png)
![2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4127732.png)